
Deca-1,6,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-1,6,8-triene is an organic compound with the molecular formula C10H10. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deca-1,6,8-triene can be synthesized through the isomerization of 1,4,9-decatriene. This process involves contacting 1,4,9-decatriene in the vapor phase with an alumina catalyst in the absence of oxygen . The reaction conditions typically include elevated temperatures to facilitate the isomerization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of alumina catalysts promoted with alkali metal salts is common to enhance the efficiency and yield of the isomerization process .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-1,6,8-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can produce saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Deca-1,6,8-triene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which deca-1,6,8-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved include electrophilic addition, nucleophilic substitution, and radical reactions.
Comparaison Avec Des Composés Similaires
Deca-1,4,9-triene: Another triene with a different arrangement of double bonds.
Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
Uniqueness: Deca-1,6,8-triene is unique due to its linear structure and the specific positioning of its double bonds, which confer distinct reactivity patterns compared to other trienes. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
78627-89-1 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
deca-1,6,8-triene |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9H2,2H3 |
Clé InChI |
OTFRAWRHGMSLPF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
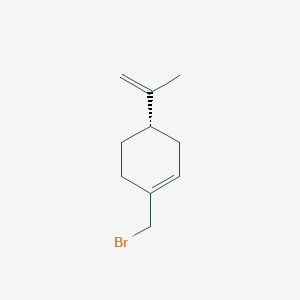

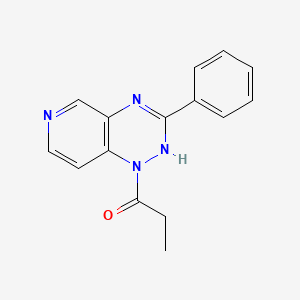
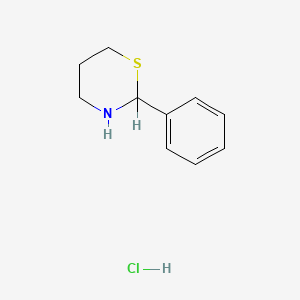

![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
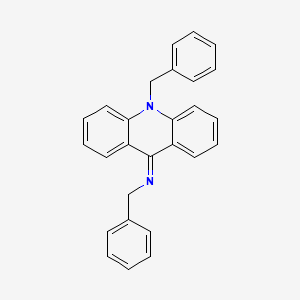
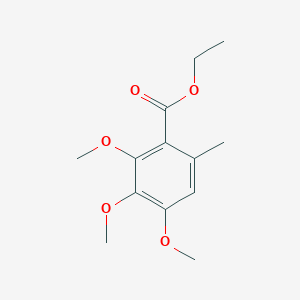
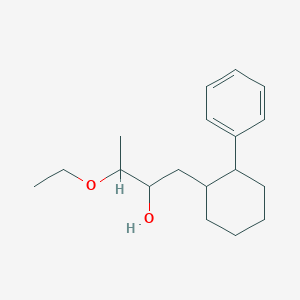
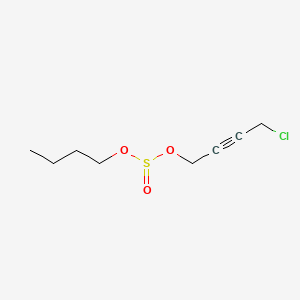

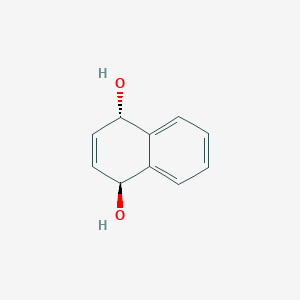
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
